A Technical Guide to the Chemical Properties and Synthetic Utility of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone
A Technical Guide to the Chemical Properties and Synthetic Utility of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone
Executive Summary and Core Compound Identification
2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is a bifunctional heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates an electron-rich N-methylpyrrole ring, a versatile ketone carbonyl group, and a highly reactive α-chloro substituent. This unique combination renders it a valuable intermediate for the construction of more complex molecular architectures, particularly as an electrophilic building block for introducing the 1-methyl-1H-pyrrol-3-yl)ethanoyl moiety into target molecules. This guide provides an in-depth analysis of its chemical properties, a logical synthetic pathway with mechanistic considerations, its characteristic spectroscopic signature, and critical safety protocols for its handling.
The structural and identifying information for this compound is summarized below.
| Identifier | Value |
| IUPAC Name | 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone |
| CAS Number | 126624-55-3[1] |
| Molecular Formula | C₇H₈ClNO[1] |
| Molecular Weight | 157.60 g/mol [1] |
| MDL Number | MFCD06358037[1] |

Physicochemical and Handling Properties
The physical properties of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone are critical for its appropriate use in a laboratory setting. The data available from commercial suppliers provides a foundational understanding of its state and stability.
| Property | Value | Source |
| Boiling Point | 253.1°C at 760 mmHg | Synblock[1] |
| Purity (Typical) | ≥98% | Synblock[1] |
| Recommended Storage | Store in a dry, sealed container | Synblock[1] |
Expert Insight: The high boiling point suggests that the compound has low volatility at room temperature, but purification via distillation should be conducted under reduced pressure to prevent thermal decomposition. As an α-chloro ketone, it is susceptible to hydrolysis and reaction with nucleophiles; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to ensure its long-term integrity.
Synthesis and Mechanistic Rationale
The synthesis of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is most logically achieved through a two-step sequence: a regioselective Friedel-Crafts acylation of N-methylpyrrole followed by an α-chlorination of the resulting ketone. This approach provides a reliable pathway from commercially available starting materials.
Step 1: Friedel-Crafts Acylation of N-Methylpyrrole
The Friedel-Crafts acylation of pyrroles is a well-established method for installing acyl groups onto the heterocyclic ring.[2] The primary challenge with N-methylpyrrole is controlling the regioselectivity. Acylation can occur at either the C2 (α) or C3 (β) position. While C2 is often kinetically favored, specific reaction conditions can be employed to maximize the yield of the desired C3 isomer. The use of milder Lewis acids or organocatalytic systems can influence this selectivity.[3][4]
Experimental Protocol: Synthesis of 1-(1-methyl-1H-pyrrol-3-yl)ethanone
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.
-
Catalyst Suspension: Cool the flask to 0°C in an ice bath and add aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise to the DCM. Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water. The reaction is exothermic, necessitating cooling to control the rate.
-
Acyl Chloride Addition: Add acetyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature at 0°C. Stir for an additional 30 minutes to allow for the formation of the acylium ion electrophile.
-
Substrate Addition: Dissolve N-methylpyrrole (1.0 equivalent) in anhydrous DCM and add it dropwise via the dropping funnel to the reaction mixture over 30-45 minutes. The temperature should be carefully maintained below 5°C. Causality: Slow addition of the nucleophilic pyrrole to the activated electrophile minimizes side reactions and polymerization, which can occur due to the high reactivity of the pyrrole ring.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl. Causality: This hydrolyzes the aluminum complexes and neutralizes the catalyst. The process is highly exothermic and must be done with caution.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the C3 acylated product.
Step 2: α-Chlorination of 1-(1-methyl-1H-pyrrol-3-yl)ethanone
The α-halogenation of ketones is a fundamental transformation that proceeds through an enol or enolate intermediate.[5][6] Under acidic conditions, the reaction involves the acid-catalyzed formation of an enol, which is the nucleophilic species that attacks the halogenating agent.[7] The rate-determining step is typically the formation of the enol.[8] Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for this purpose.
Experimental Protocol: Synthesis of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone
-
Setup: In a round-bottom flask protected from light and fitted with a stirrer and gas outlet (to a scrubber), dissolve the precursor ketone, 1-(1-methyl-1H-pyrrol-3-yl)ethanone (1.0 equivalent), in a suitable solvent like diethyl ether or DCM.
-
Chlorination: Add sulfuryl chloride (SO₂Cl₂) (1.05 equivalents) dropwise at room temperature. Causality: A slight excess of the chlorinating agent ensures complete conversion. The reaction evolves HCl and SO₂ gases, which must be vented into a basic scrubber.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Carefully add water to quench any unreacted SO₂Cl₂. Separate the organic layer, wash with saturated NaHCO₃ solution to remove acidic byproducts, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by recrystallization or column chromatography if necessary to achieve high purity.
Spectroscopic Signature and Structural Elucidation
Confirming the identity and purity of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is paramount. While specific spectra are not publicly available, a robust prediction of its spectroscopic signature can be made based on its structure and data from analogous compounds.
| Technique | Predicted Key Signals and Interpretation |
| ¹H NMR | ~7.0-7.5 ppm (m, 2H): Protons at C2 and C5 of the pyrrole ring. ~6.5-6.8 ppm (t, 1H): Proton at C4 of the pyrrole ring. ~4.5-4.8 ppm (s, 2H): Singlet for the α-chloromethyl (-CH₂Cl) protons, significantly deshielded by the adjacent carbonyl and chlorine. ~3.8 ppm (s, 3H): Singlet for the N-methyl (-NCH₃) protons. |
| ¹³C NMR | ~190 ppm: Carbonyl carbon (C=O). ~110-135 ppm: Four signals corresponding to the pyrrole ring carbons. ~46 ppm: α-chloromethyl carbon (-CH₂Cl). ~37 ppm: N-methyl carbon (-NCH₃). |
| IR (Infrared) | ~1680 cm⁻¹: Strong, sharp absorption for the C=O stretch of the ketone, conjugated with the pyrrole ring. ~3100-2900 cm⁻¹: C-H stretching vibrations for aromatic and aliphatic groups. ~700-800 cm⁻¹: C-Cl stretching vibration. |
| MS (Mass Spec) | m/z 157 (M⁺): Molecular ion peak. m/z 159 (M⁺+2): Isotope peak with ~33% the intensity of M⁺, characteristic for one chlorine atom. Key Fragments: Loss of •CH₂Cl (m/z 108), loss of •Cl (m/z 122). |
Chemical Reactivity and Synthetic Utility
The primary utility of this compound stems from the reactivity of the α-chloro ketone moiety, which acts as a potent electrophile.
Reactivity as an Alkylating Agent:
The carbon bearing the chlorine atom is highly susceptible to nucleophilic attack via an S_N2 mechanism. This allows for the facile introduction of a wide range of functional groups by displacing the chloride leaving group. This reaction is a cornerstone of its application in drug discovery for linking the pyrrole core to other fragments.
This reactivity makes it an ideal precursor for synthesizing:
-
α-amino ketones: By reaction with primary or secondary amines, leading to scaffolds found in many biologically active molecules.
-
α-hydroxy and α-alkoxy ketones: Through reaction with water or alcohols.
-
Thiazoles and other heterocycles: Via Hantzsch-type condensation reactions with thioamides.
Safety, Handling, and Storage
WARNING: 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is an α-halo ketone. Compounds of this class are potent lachrymators, alkylating agents, and are considered hazardous.[9] They can cause severe skin burns, eye damage, and respiratory irritation.[9][10] All handling must be performed with appropriate engineering controls and personal protective equipment.
Mandatory Handling Procedures:
-
Fume Hood: All manipulations must be conducted in a certified chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times.[11]
-
Avoid Inhalation: Do not breathe dust, fumes, or vapors.[10]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush immediately and thoroughly with water and seek medical attention.[10]
-
Quenching: Have a quenching solution (e.g., sodium bicarbonate) readily available to neutralize spills.
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and nucleophiles.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.
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